(5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a synthetic small molecule featuring a 5-bromopyridin-3-yl group connected via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted at the 4-position with a (2-phenylthiazol-4-yl)methyl group, and the structure is stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS.ClH/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-18-14-27-19(23-18)15-4-2-1-3-5-15;/h1-5,10-12,14H,6-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPZGAOQIUUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as 5-bromopyridine and 2-phenylthiazole. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: : The bromine atom in 5-bromopyridine can be substituted with various nucleophiles to introduce different functional groups.
Condensation reactions: : The phenylthiazole and piperazine components can be condensed to form the desired structure.
Reduction and oxidation reactions: : These reactions are used to adjust the oxidation state of the intermediates and final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Piperazine-Thiazole Coupling Reactions
The piperazine core is typically linked to the thiazole moiety via a methyl group. Key reactions include:
Example : The methyl bridge between piperazine and thiazole-4-yl may involve alkylation of piperazine with a bromomethyl-thiazole derivative.
Pyridine Moiety Incorporation
The 5-bromopyridin-3-yl group is introduced via ketone formation:
Example : A pyridine moiety substituted with a carbonyl group could react with the piperazine-thiazole intermediate to form the ketone bond.
Salt Formation (Hydrochloride)
The final step involves protonation to form the hydrochloride salt:
| Reaction Type | Mechanism | Conditions | References |
|---|---|---|---|
| Protonation | Addition of HCl to the basic nitrogen in the piperazine or pyridine ring. | Treatment with HCl gas in a solvent like diethyl ether or dichloromethane. |
Key Analytical Techniques
Reactions are monitored using:
Reactivity and Stability
Comparison of Synthetic Pathways
Scientific Research Applications
Chemistry
In synthetic chemistry, (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride serves as a versatile building block for creating more complex molecules. This characteristic allows chemists to explore new materials and chemical processes.
Biology
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .
- Anticancer Activity : Research indicates that the compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Diabetes Management : Its ability to inhibit α-glucosidase positions it as a candidate for developing new treatments for type 2 diabetes.
- CNS Disorders : There are preliminary studies suggesting its efficacy in treating cognitive impairments associated with diseases like Alzheimer's .
Industry
In industrial applications, the compound's unique structural features can lead to the development of innovative materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those related to this compound. The results indicated that these derivatives exhibited comparable activity to established antibiotics against Gram-positive bacteria .
Anticancer Research
In another investigation, the anticancer potential of this compound was assessed using various cancer cell lines. Results demonstrated that it could induce apoptosis and inhibit cell proliferation effectively, suggesting its viability as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Key Structural Features for Comparison
Chemical structure comparison involves analyzing core scaffolds, substituents, and functional groups. The target compound’s piperazine core, aromatic heterocycles (pyridine, thiazole), and halogen (bromine) substituent are critical for interaction with biological targets. Similar compounds often retain these features but vary in substituent positioning, halogenation, or additional functional groups .
Analogs from Literature
The following compounds (derived from ) share structural similarities with the target molecule:
| Compound ID | Key Structural Differences vs. Target Compound | Potential Implications |
|---|---|---|
| 678181-51-6 | Replaces phenylthiazole with chlorobenzyl-thio-triazole | Altered binding affinity due to triazole vs. thiazole |
| 477313-63-6 | Features tert-butyl and methoxyphenyl groups on triazole | Increased lipophilicity; potential CNS activity |
Methodological Approach to Comparison
As per , graph-based structural analysis identifies isomorphic subgraphs (common motifs) and divergent regions. For example:
- Common subgraphs : Piperazine core, aromatic rings.
- Divergent regions : Thiazole (target) vs. triazole (analogs), bromine (target) vs. chlorine/methoxy (analogs).
These differences influence electronic properties, steric bulk, and solubility, which are critical for target engagement .
Data Table: Structural Comparison of Target Compound and Analogs
| Feature | Target Compound | 678181-51-6 | 477313-63-6 |
|---|---|---|---|
| Core Scaffold | Piperazine | Piperazine | Piperazine |
| Aromatic Heterocycle | Pyridine + Thiazole | Pyridine + Triazole | Triazole |
| Key Substituents | Bromine, Phenylthiazole | Chlorobenzyl, Triazole | tert-Butyl, Methoxyphenyl |
| Molecular Weight | ~480 g/mol (estimated) | ~460 g/mol (estimated) | ~520 g/mol (estimated) |
| Solubility | High (hydrochloride salt) | Moderate (neutral triazole) | Low (lipophilic substituents) |
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound consists of a brominated pyridine moiety linked to a thiazole derivative through a piperazine ring. The structural components suggest potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit notable antimicrobial properties . For instance, compounds integrating thiazole rings have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the thiazole enhances this activity, as demonstrated in studies where modifications led to increased potency against gram-positive and gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole-containing compounds is well-documented. In vitro studies have reported that similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways. For example, derivatives with specific substitutions on the phenyl or thiazole rings have shown to significantly reduce cell viability at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine ring and the thiazole moiety can significantly alter biological activity. Compounds with hydrophobic substituents on the piperazine or additional functional groups on the thiazole have exhibited enhanced potency. For instance, adding methyl or methoxy groups has been correlated with increased cytotoxicity in cancer assays .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazole derivatives against bacterial strains and found that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human glioblastoma U251 cells, demonstrating that certain structural modifications led to IC50 values below 30 µM, indicating potent anticancer properties .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of (5-Bromopyridin-3-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride?
- Answer : The synthesis involves multi-step protocols, including:
- Step 1 : Condensation of 5-bromopyridine-3-carboxylic acid derivatives with piperazine intermediates.
- Step 2 : Functionalization of the piperazine ring via alkylation using 2-phenylthiazol-4-ylmethyl halides (e.g., bromides or chlorides).
- Step 3 : Formation of the methanone backbone through nucleophilic acyl substitution or coupling reactions (e.g., using thionyl chloride or carbodiimide-based reagents).
- Step 4 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Answer :
- NMR : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the bromopyridine, piperazine, and thiazole moieties .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (e.g., 10–90% over 20 min) for purity analysis .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (C, H, N, Cl) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the hydrochloride salt under scale-up conditions?
- Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps to improve efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF, DMSO) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Salt Crystallization : Use anti-solvent crystallization (e.g., adding diethyl ether to ethanol) to enhance salt purity and yield .
- Data Table :
| Condition | Yield (Lab Scale) | Yield (Pilot Scale) |
|---|---|---|
| Pd(OAc)/THF | 65% | 58% |
| PdCl(PPh)/Toluene | 72% | 63% |
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Answer :
- Assay Standardization : Use uniform in vitro models (e.g., HEK293 cells for kinase inhibition) to minimize variability .
- Impurity Profiling : Characterize byproducts (e.g., des-bromo analogs) via LC-MS to assess their interference in bioassays .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to confirm IC reproducibility .
Q. How can X-ray crystallography be applied to elucidate the compound’s binding mode in target proteins?
- Answer :
- Co-crystallization : Soak the compound into protein crystals (e.g., kinases) using 10–20% PEG 3350 as a precipitant .
- Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution diffraction (≤1.8 Å).
- Density Map Analysis : Refine the structure with PHENIX or CCP4 to identify key interactions (e.g., hydrogen bonds with the piperazine nitrogen) .
Methodological Challenges and Contradictions
Q. Why do different studies report varying solubility profiles for this compound?
- Analysis :
- pH Dependency : Solubility increases in acidic buffers (pH 2–4) due to protonation of the piperazine ring, but decreases in neutral PBS .
- Counterion Effects : Hydrochloride salts may exhibit lower solubility in polar solvents compared to free bases .
Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?
- SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
